2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyphenyl)ethanol is a complex organic compound that features a unique combination of functional groups, including a dihydroisoquinoline, a triazole, and a methoxyphenyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4-dihydroisoquinolin-2(1h)-yl derivatives, have been found to inhibit aldo-keto reductase akr1c3 , a target of interest in both breast and prostate cancer .
Mode of Action
It’s worth noting that molecules with similar structures interact via c–h⋯n and c–h⋯π contacts to form zig-zag ribbons . These interactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been shown to disrupt the biological membrane systems of certain pathogens . This disruption could potentially affect various biochemical pathways.
Result of Action
Compounds with similar structures have demonstrated antioomycete activity against the phytopathogen pythium recalcitrans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyphenyl)ethanol typically involves multi-step organic reactions. One common approach is the Castagnoli–Cushman reaction, which is used to synthesize derivatives of 3,4-dihydroisoquinolin-1(2H)-one . This reaction involves the condensation of an imine with an anhydride, followed by cyclization to form the dihydroisoquinoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyphenyl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The triazole and methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroisoquinoline moiety can yield isoquinolinones, while reduction can produce tetrahydroisoquinolines.
Scientific Research Applications
2-[4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyphenyl)ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It may have pharmacological properties that could be explored for drug development, particularly in the areas of anti-cancer and anti-microbial research.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one derivatives: These compounds share the dihydroisoquinoline core and have similar biological activities.
Triazole-containing compounds: These compounds are known for their diverse pharmacological properties and are used in various therapeutic applications.
Uniqueness
What sets 2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyphenyl)ethanol apart is the combination of the dihydroisoquinoline and triazole moieties, which can provide a unique set of interactions and activities not found in other compounds. This makes it a valuable compound for further research and development.
Biological Activity
The compound 2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyphenyl)ethanol is a complex organic molecule that combines various structural motifs known for their biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H22N4O3, and it features a triazole ring and a dihydroisoquinoline moiety, both of which are linked to a methoxyphenyl group. The presence of these functional groups suggests potential interactions with biological targets.
Synthesis
The synthesis of the compound typically involves multi-step reactions that include the formation of the triazole ring via click chemistry methods, often using azides and alkynes. The dihydroisoquinoline derivative can be synthesized through cyclization reactions involving appropriate precursors.
Anticancer Activity
Research indicates that derivatives containing the triazole structure exhibit significant anticancer properties. For example, compounds similar to the one have been evaluated against various cancer cell lines:
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
23 | MCF-7 (Breast) | 6.2 |
47f | T47D (Breast) | 27.3 |
47e | HCT-116 (Colon) | 43.4 |
These studies suggest that the triazole moiety contributes to anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells .
Antimicrobial Activity
Compounds featuring dihydroisoquinoline and triazole rings have also shown promising antimicrobial properties. For instance, several derivatives were tested against standard microbial strains, demonstrating significant inhibition zones, indicating their potential as antimicrobial agents .
The biological activity of the compound is believed to involve several mechanisms:
- Inhibition of cell proliferation : Compounds with triazole rings often interfere with cellular processes essential for growth and division.
- Induction of apoptosis : Many studies have reported that similar compounds can trigger programmed cell death in cancer cells through various pathways .
- Antimicrobial effects : The presence of nitrogen-containing heterocycles can disrupt microbial cell wall synthesis or interfere with metabolic pathways .
Case Studies
Several studies have focused on the biological evaluation of triazole-containing compounds:
- Study on Triazole Coumarin Derivatives : A series of triazole derivatives were synthesized and tested for anticancer activity against MCF-7 and A549 cell lines. The results indicated that modifications at specific positions significantly enhanced their potency .
- Antimicrobial Screening : Research involving the testing of similar triazole compounds against bacterial strains revealed effective inhibition, suggesting a broad-spectrum antimicrobial action .
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazol-4-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-28-20-9-5-4-8-17(20)19(26)14-25-13-18(22-23-25)21(27)24-11-10-15-6-2-3-7-16(15)12-24/h2-9,13,19,26H,10-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSSIZKYEALZAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)N3CCC4=CC=CC=C4C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.